molecular formula C14H10O6 B1233745 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one CAS No. 28283-84-3

1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one

Cat. No.: B1233745
CAS No.: 28283-84-3
M. Wt: 274.22 g/mol
InChI Key: IFNAQIAMTNJLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one can be synthesized through the deglycosylation of mangiferin, a major constituent of mango fruit. The process involves the removal of glycoside groups from mangiferin to yield athyriol . The reaction typically requires specific enzymes or chemical reagents to facilitate the deglycosylation process.

Industrial Production Methods: Industrial production of athyriol involves the extraction of mangiferin from natural sources such as mango fruit hulls and heartwood. The extracted mangiferin is then subjected to chemical or enzymatic processes to produce athyriol .

Chemical Reactions Analysis

Types of Reactions: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction of athyriol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving athyriol typically use halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .

Mechanism of Action

The mechanism of action of athyriol involves its interaction with various molecular targets and pathways. 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is known to inhibit xanthine oxidase, an enzyme involved in the production of reactive oxygen species . This inhibition reduces oxidative stress and inflammation, contributing to its therapeutic effects. Additionally, athyriol may interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Uniqueness: 1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one is unique due to its specific substitution pattern on the xanthone core, which imparts distinct biological activities. Unlike mangiferin, athyriol lacks glycoside groups, which may influence its bioavailability and metabolic stability .

Properties

CAS No.

28283-84-3

Molecular Formula

C14H10O6

Molecular Weight

274.22 g/mol

IUPAC Name

1,6,7-trihydroxy-3-methoxyxanthen-9-one

InChI

InChI=1S/C14H10O6/c1-19-6-2-10(17)13-12(3-6)20-11-5-9(16)8(15)4-7(11)14(13)18/h2-5,15-17H,1H3

InChI Key

IFNAQIAMTNJLIF-UHFFFAOYSA-N

SMILES

COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one
Reactant of Route 2
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one
Reactant of Route 3
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one
Reactant of Route 4
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one
Reactant of Route 5
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one
Reactant of Route 6
1,6,7-trihydroxy-3-methoxy-9H-xanthen-9-one

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